molecular formula C18H18O4 B2598539 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 865591-24-8

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B2598539
CAS RN: 865591-24-8
M. Wt: 298.338
InChI Key: NPBMLANEZSPABT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring structure. Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It’s part of a family of organic compounds called heterocyclic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized through various methods. For instance, 2-acetyl-5-methylfuran was prepared in one step from 2-acetylpyridine and 5-methylfurfural . Another method involved the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction .

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis of xanthenedione derivatives, including compounds similar to 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, has been facilitated by various catalytic processes. For instance, the condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids offers an efficient and environmentally benign approach, highlighting the compound's role in synthesizing structurally complex molecules with potential biological activities (Kang, Hu, Huang, & Wei, 2008).

Photophysical Properties

Xanthenedione derivatives have been investigated for their photophysical properties, where a facile and efficient protocol for their synthesis revealed their potential applications in materials science, particularly due to their optical behaviors as observed through UV–vis and fluorescence spectroscopy. This research underscores the significance of these compounds in developing new materials with desirable optical properties (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).

Chemical Synthesis and Protecting Groups

Additionally, xanthenedione derivatives have found applications as protecting groups in the synthesis of peptides. Novel S-Xanthenyl protecting groups for cysteine, introduced through S-alkylation reactions, illustrate the versatility of xanthenedione derivatives in peptide synthesis, offering selective deprotection strategies that are crucial for constructing complex biological molecules (Han & Bárány, 1997).

Heterocycles Synthesis

The versatility of cyclohexan-1,3-dione derivatives, a key structural component in xanthenedione synthesis, enables the creation of various six-membered oxygen-containing heterocycles. These compounds serve as intermediates for synthesizing natural products and bioactive molecules with a wide range of therapeutic properties, such as anti-viral, anti-bacterial, and anti-cancer activities. This highlights the compound's role in the development of new pharmaceuticals and therapeutic agents (Sharma, Kumar, & Das, 2020).

properties

IUPAC Name

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-10-8-9-15(21-10)18-16-11(19)4-2-6-13(16)22-14-7-3-5-12(20)17(14)18/h8-9,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMLANEZSPABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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